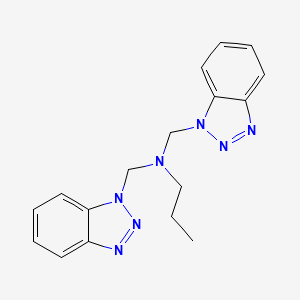![molecular formula C21H22ClN3OS B2368958 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1330374-29-2](/img/structure/B2368958.png)
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it an important target for antithrombotic therapy .
Mode of Action
The compound acts as a direct inhibitor of Factor Xa . By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .
Biochemical Pathways
The inhibition of Factor Xa affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By preventing the conversion of prothrombin to thrombin, the compound disrupts this pathway, reducing the risk of thrombus formation .
Pharmacokinetics
As a direct factor xa inhibitor, it is expected to have good bioavailability and a predictable anticoagulant effect .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of thrombin generation and disruption of clot formation . This can prevent thromboembolic events, such as stroke and venous thromboembolism .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by pH levels, temperature, and the presence of other substances in the body . .
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c1-2-24-13-12-18-19(14-24)26-21(22-18)23-20(25)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQABJTGKFYUELJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)
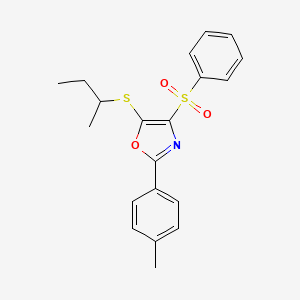
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2368878.png)
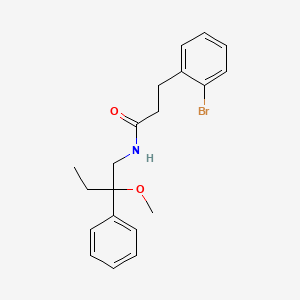
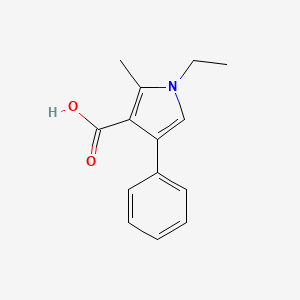
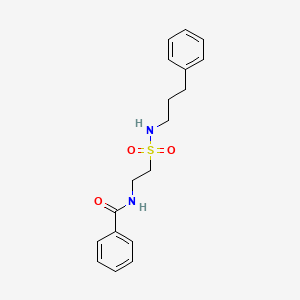
![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)
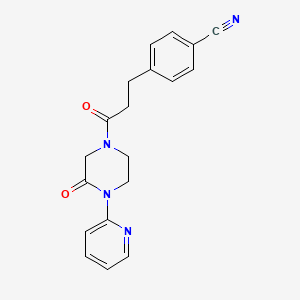
![5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2368887.png)
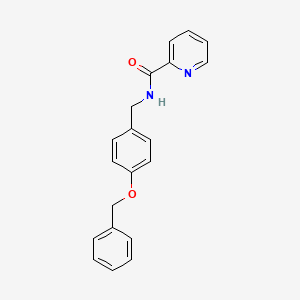

![N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide](/img/structure/B2368893.png)
